1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione, also known as DMIT, is a synthetic compound with potential applications in the field of medicinal chemistry. This compound belongs to the class of imidazole derivatives and has been found to exhibit various biological activities that make it a promising candidate for drug development.
Mechanism Of Action
The mechanism of action of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione is not fully understood. However, it is believed that the compound interacts with specific targets in the body, such as enzymes or receptors, to exert its biological effects. For example, 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione has been found to affect various biochemical and physiological processes in the body. For example, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione has also been found to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells.
Advantages And Limitations For Lab Experiments
One of the advantages of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione is its relatively simple synthesis method, which allows for large-scale production. 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione has also been found to be stable under various conditions, making it suitable for use in different experimental settings. However, one of the limitations of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions for research on 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione. One area of interest is the development of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the investigation of the potential anti-cancer effects of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione and its derivatives. Additionally, further studies are needed to elucidate the mechanism of action of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione and to identify its specific targets in the body.
Synthesis Methods
The synthesis of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione involves the reaction between 4-(difluoromethoxy)benzaldehyde and 4-methoxyphenylhydrazine in the presence of a suitable catalyst. The resulting product is then treated with carbon disulfide and an alkali to yield the final compound. The synthesis of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione has been optimized to achieve high yields and purity.
Scientific Research Applications
1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione has been extensively studied for its potential pharmacological activities. It has been found to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial properties. 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione has also been investigated for its ability to modulate the immune system and to protect against oxidative stress.
properties
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2S/c1-22-13-6-2-11(3-7-13)15-10-20-17(24)21(15)12-4-8-14(9-5-12)23-16(18)19/h2-10,16H,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHYISDNEIPKFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.